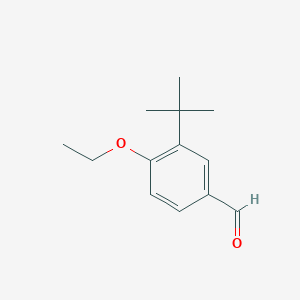

3-(Tert-butyl)-4-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

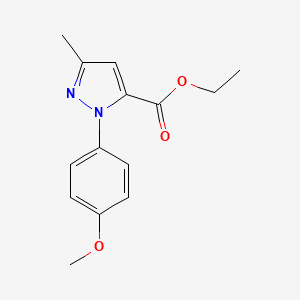

“3-(Tert-butyl)-4-ethoxybenzaldehyde” is a compound that contains a tert-butyl group, an ethoxy group, and an aldehyde group attached to a benzene ring. The tert-butyl group is a bulky alkyl group, the ethoxy group is a common ether group, and the aldehyde group is a carbonyl group with a hydrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a tert-butyl group and an ethoxy group. This could potentially be achieved through Friedel-Crafts alkylation, nucleophilic aromatic substitution, or other suitable organic reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The tert-butyl, ethoxy, and aldehyde groups would be attached to the benzene ring at the 3rd, 4th, and 1st positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The ether group is generally quite stable but can be cleaved under acidic conditions. The tert-butyl group is relatively inert but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it would likely be a solid or liquid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3-(Tert-butyl)-4-ethoxybenzaldehyde, while not directly mentioned, is closely related to various substituted benzaldehydes and their derivatives, which have been extensively studied for their applications in the synthesis of organic compounds. For instance, derivatives of benzaldehydes have been used to synthesize new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, characterized for their chemical properties and potential applications in non-aqueous medium titrations (Yüksek et al., 2005). Similarly, oxidovanadium(V) complexes have been synthesized from tert-butyl substituted benzaldehydes, showing structural features supported by hydrogen bonding and discussed for their DFT studies and HOMO–LUMO energy gaps (Back et al., 2012).

Catalysis and Polymerization

Tert-butyl substituted benzaldehydes have been utilized in the development of Group 4 metal alkoxide complexes as catalysts for olefin polymerization. These complexes demonstrated the potential to produce high molecular weight polyethylene with a broad molecular weight distribution, showcasing the role of these compounds in catalysis and polymerization processes (Matilainen et al., 1996).

Electrochemical Studies

Electrochemical oxidation studies of closely related compounds like 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde have provided insights into the methoxylation reactions and the effects of various pH values on these processes. Such studies are crucial for understanding the electrochemical behavior of substituted benzaldehydes and their potential applications in synthetic chemistry (Nematollahi & Golabi, 2000).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as doramapimod , have been shown to inhibit P38 MAP kinase , which plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

Tert-butyl groups, which are part of the compound’s structure, are known for their unique reactivity patterns . They can participate in various chemical transformations, potentially influencing the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . For instance, 4-hydroxycinnamic acid can initially be degraded to generate 4-hydroxycinnamic acid coenzyme A and further converted into p-hydroxybenzoic acid .

Pharmacokinetics

A study on a similar compound, cp-533,536, showed that it was extensively metabolized and predominantly excreted in feces .

Result of Action

The tert-butyl group, a component of the compound, is known to elicit unique reactivity patterns, potentially leading to various chemical transformations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposure to certain persistent, bioaccumulative, and toxic (PBT) chemicals, which could potentially include compounds like 3-(Tert-butyl)-4-ethoxybenzaldehyde . These chemicals are of particular concern because they remain in the environment for long periods and can accumulate in the body .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-tert-butyl-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWPVBWJIABALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408747 |

Source

|

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-4-ethoxybenzaldehyde | |

CAS RN |

681443-02-7 |

Source

|

| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)